molecular formula C8H8Cl3N3S B2905621 7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride CAS No. 2470440-00-5

7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride

Katalognummer: B2905621
CAS-Nummer: 2470440-00-5
Molekulargewicht: 284.58
InChI-Schlüssel: BHPHEMCGAKHJRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine; hydrochloride is a halogenated and sulfur-containing imidazo[1,2-c]pyrimidine derivative. Its structure features:

  • Chloro substituent at position 6.
  • Chloromethyl group at position 2.
  • Methylsulfanyl (SCH₃) group at position 5.

Eigenschaften

IUPAC Name

7-chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3S.ClH/c1-14-8-12-6(10)2-7-11-5(3-9)4-13(7)8;/h2,4H,3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPHEMCGAKHJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=NC(=CN21)CCl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride, identified by the CAS number 1059191-49-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine is C8H7Cl2N3SC_8H_7Cl_2N_3S. The compound features a chloromethyl group and a methylsulfanyl substituent on an imidazopyrimidine core, which may contribute to its biological properties.

PropertyDetails
CAS Number1059191-49-9
Molecular FormulaC₈H₇Cl₂N₃S
Purity97%
Physical FormSolid
Storage ConditionsRefrigeration

Synthesis

The synthesis of 7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine involves multiple steps typically starting from easily accessible precursors in the imidazopyrimidine family. The chloromethylation and methylsulfanylation reactions are crucial for introducing the functional groups that define this compound's structure.

The biological activity of imidazopyrimidine derivatives often involves modulation of key signaling pathways associated with cell growth and apoptosis. The presence of halogen atoms (like chlorine) in the structure may enhance interaction with biological targets such as enzymes or receptors involved in tumor progression.

Case Studies

While specific case studies on 7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine are scarce, related compounds in the imidazopyrimidine class have been investigated:

  • Study on Imidazopyrimidine Derivatives : A study demonstrated that certain derivatives inhibited the proliferation of human cancer cell lines through apoptosis induction. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
  • Chlorinated Compounds : Research indicates that chlorinated imidazopyrimidine derivatives possess enhanced cytotoxicity against specific cancer types due to their ability to form reactive intermediates that damage DNA.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties
Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Evidence Source
7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine; hydrochloride Imidazo[1,2-c]pyrimidine 7-Cl, 2-CH₂Cl, 5-SCH₃, hydrochloride salt Not explicitly provided ~300–350 (estimated) N/A
5-(Chloromethyl)-14-(4-methoxyphenyl)-3,14-dihydro-2H-benzo[5,6]chromeno[3,2-e]imidazo[1,2-c]pyrimidine (Compound 12) Benzo-chromeno-imidazo[1,2-c]pyrimidine 5-CH₂Cl, chromeno ring, 4-methoxyphenyl C₂₆H₂₁ClN₂O 420.9
7-Chloro-N-(phenylmethyl)imidazo[1,2-c]pyrimidin-5-amine (CAS 106847-93-2) Imidazo[1,2-c]pyrimidine 7-Cl, 5-NH₂, N-benzyl group C₁₃H₁₁ClN₄ 258.7
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo[1,5-a]pyrimidine 7-CH₂Cl, 5-(2-Cl-C₆H₄), 2-SCH₃, hydroxy, ester C₁₇H₁₇Cl₂N₅O₃S 462.3
7-Chloro-5-hydroxy-imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester (CAS 1639974-70-1) Imidazo[1,2-c]pyrimidine 7-Cl, 5-OH, 2-COOEt C₉H₈ClN₃O₃ 241.6
Key Observations:
  • Methylsulfanyl (SCH₃): Found in the target compound and , this group increases lipophilicity, which may improve membrane permeability in biological systems. Hydroxy and Ester Groups: contains polar groups (OH, COOEt), contrasting with the target compound’s SCH₃ and CH₂Cl, suggesting differences in solubility and metabolic stability.

Physicochemical and Spectroscopic Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to be higher than (258.7) but lower than (462.3) due to its intermediate substituent complexity.
  • Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like or .
  • Spectroscopy: IR: C-Cl stretches (~740–750 cm⁻¹) are consistent across chlorinated analogs (e.g., ). Mass Spectrometry: Chlorine isotope patterns (e.g., m/z 472 [M⁺] and 474 [M+2] in ) are diagnostic for compounds with multiple Cl atoms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride, and how do reaction conditions influence purity?

  • Methodological Answer : The synthesis of imidazo[1,2-c]pyrimidine derivatives typically involves multi-step reactions, such as cyclocondensation of chlorinated precursors with thiourea derivatives under controlled pH and temperature. For example, highlights the use of chloromethylation at position 2 followed by sulfur methylation at position 5, with yields optimized by maintaining anhydrous conditions and inert atmospheres . Purity (>95%) is achieved via recrystallization in ethanol-water mixtures or column chromatography using silica gel and dichloromethane/methanol gradients.

Q. How does the hydrochloride salt form enhance the compound's physicochemical properties?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility and stability compared to the free base, as shown in for structurally related pyrimidine hydrochlorides. Stability studies (TGA/DSC) indicate decomposition temperatures above 200°C under nitrogen, with hygroscopicity managed via desiccator storage (silica gel, 25°C). Solubility profiles (pH 1–7.4) should be validated using UV-Vis spectroscopy or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H and 13C^13C NMR (DMSO-d6 or CDCl3) to confirm substitution patterns (e.g., chloromethyl at position 2, methylsulfanyl at position 5).
  • MS : High-resolution ESI-MS for molecular ion validation and fragmentation analysis.
  • FT-IR : Peaks at 650–750 cm1^{-1} (C-Cl stretch) and 1050–1150 cm1^{-1} (C-S stretch) .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets (e.g., kinases or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB entries) can identify binding affinities. For instance, notes that pyrazolo[1,5-a]pyrimidines bind to benzodiazepine receptors via hydrophobic interactions and hydrogen bonding. MD simulations (AMBER/CHARMM) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in IC50_{50} values or selectivity indices may arise from assay conditions (e.g., ATP concentrations in kinase assays). Harmonization requires:

  • Standardized protocols (e.g., identical cell lines, buffer pH, and incubation times).
  • Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Meta-analysis of dose-response curves using nonlinear regression models (GraphPad Prism) .

Q. How can the compound's stability under physiological conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:

  • Forced Degradation : Expose to 0.1 M HCl (simulating gastric fluid), 0.1 M NaOH, and H2 _2O2_2 (oxidative stress) at 37°C. Monitor degradation products via LC-MS.
  • Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using LC-MS/MS .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : Scaling imidazo[1,2-c]pyrimidine derivatives requires optimizing catalytic asymmetric synthesis. For example, describes thiocarbamylation/cyclo-condensation steps prone to racemization. Solutions include:

  • Chiral HPLC (Daicel columns) for purity checks.
  • Use of chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) in key steps .

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